2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfonyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfonyl)acetic acid” is a chemical compound with the molecular formula C12H15NO5S . It has a molecular weight of 285.316 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a sulfonyl group attached to an acetic acid molecule, with a 4-methylbenzylamino-2-oxoethyl group also attached to the sulfonyl group .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds often undergo nucleophilic substitution reactions .Scientific Research Applications
Synthetic Applications and Chemical Reactions
- The study on the cyclization of certain sulfone compounds in the presence of bases, producing anilides of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, showcases the type of chemical reactions and synthetic pathways that compounds similar to "2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfonyl)acetic acid" might undergo (Ukrainets et al., 2014).
- The preparation and application of 4-sulfobenzyl esters for peptide synthesis highlight the functional role of sulfone derivatives in modifying amino acids, which could be relevant for understanding the chemical behavior and applications of "this compound" in similar contexts (Bindewald et al., 2009).
Copolymerization and Material Science
- Research on the electrochemical copolymerization of aniline and anilinesulfonic acids explores the synthesis of conducting polymers, which could be an area where derivatives of "this compound" find application, particularly in the development of new materials with specific electronic properties (Şahin et al., 2002).
Protection and Deprotection in Synthesis
- The synthesis and application of a protected glycosyl donor for carbohydrate chemistry, utilizing a sulfone group for hydroxyl protection, illustrate the protective strategies in synthetic chemistry. Such methodologies could be relevant to the use of "this compound" in complex organic syntheses (Spjut et al., 2010).
Properties
IUPAC Name |
2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfonylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-9-2-4-10(5-3-9)6-13-11(14)7-19(17,18)8-12(15)16/h2-5H,6-8H2,1H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIBANNWNVAUBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CS(=O)(=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.